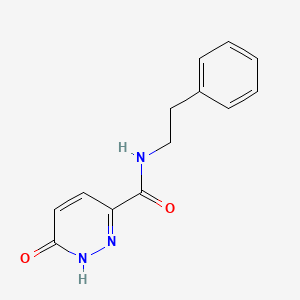
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the treatment of acute lung injury and sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of phenethylamine with a suitable pyridazine derivative, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives .
Scientific Research Applications
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the JNK2-NF-κB/MAPK pathway, which plays a crucial role in inflammatory responses. By inhibiting this pathway, the compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 6-oxo-N-ethyl-1,6-dihydropyridazine-3-carboxamide
- 6-oxo-N-(1-phenylethyl)-1,6-dihydropyridine-3-carboxamide
Uniqueness
6-oxo-N-phenethyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit the JNK2-NF-κB/MAPK pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-oxo-N-(2-phenylethyl)-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-6-11(15-16-12)13(18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,16,17) |
InChI Key |
WXVXRTJXNGYJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
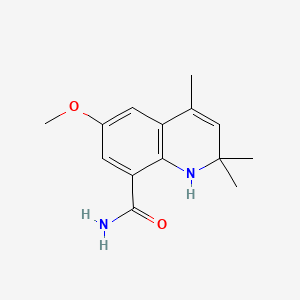
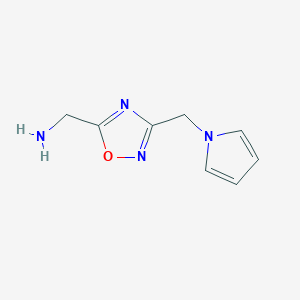
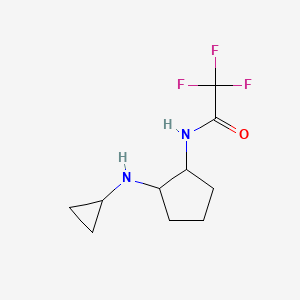
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
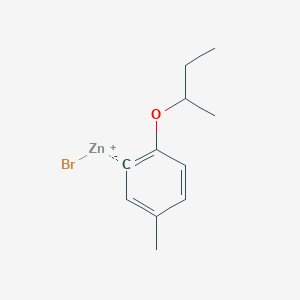

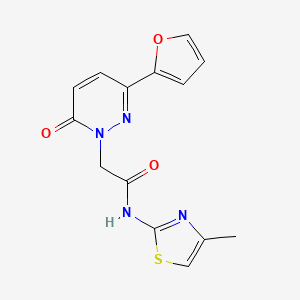
![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
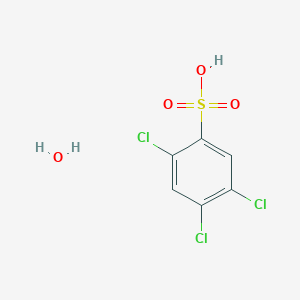
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)
